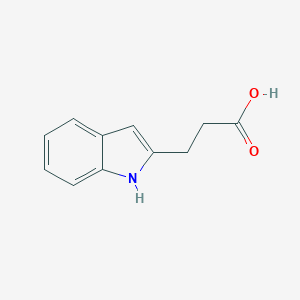

3-(1H-indol-2-yl)propanoic acid

Overview

Description

3-(1H-indol-2-yl)propanoic acid, also known as 1H-Indole-3-propanoic acid, is a compound with the molecular formula C11H11NO2 and a molecular weight of 189.2105 . It is also referred to by other names such as Indole-3-propionic acid, β-Indole-3-propionic acid, β-Indolepropionic acid, and IPA .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the IUPAC Standard InChI: InChI=1S/C11H11NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2, (H,13,14) . This structure is also available as a 2d Mol file or as a computed 3d SD file .Scientific Research Applications

1. Antimicrobial and Antifungal Activity

Studies on Schiff bases derived from 3-(1H-indol-2-yl)propanoic acid, such as 2-((2-hydroxybenzylidene)amino)-3-(1H-indol-3-yl)propanoic acid, have shown significant antimicrobial and antifungal properties. These compounds, characterized by spectroscopic techniques like FTIR and UV-Visible, demonstrated remarkable activity in the Kirby Bauer Agar well diffusion method and against Tuberculosis bacteria (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).

2. Synthesis of Bioactive Compounds

The iron(III)-catalyzed hydroarylation of propynoic acid derivatives with indoles, including this compound, has been efficient for synthesizing 3,3-bis(indol-3yl)propanoic acids. These compounds are crucial in pharmaceutical and biological fields due to their high yields and regioselectivity (Kutubi & Kitamura, 2011).

3. Photochromic Properties

The photochromic behaviors of compounds like 3-{3,3-dimethyl-6'-nitrospiro[2'H-chromene-2,2'-(2,3-dihydro-1H-indole)]-1-yl}-propanoic acid were explored through UV-vis absorption. These studies provide insights into the structural dynamics and potential applications of such compounds in photoresponsive materials (Zou, Huang, Gao, Matsuura, & Meng, 2004).

4. Enzyme Inhibition

Indole-based compounds, including 3-(1-aryl-1H-indol-5-yl)propanoic acids, have been synthesized and evaluated for inhibitory activity against cytosolic phospholipase A2α (cPLA2α). These studies reveal the significance of substituents on the indole core for potential therapeutic applications (Tomoo et al., 2014).

5. Urease Inhibition and Therapeutic Potential

Novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, derived from 4-(1H-indol-3-yl)butanoic acid, exhibited potent in vitro inhibitory potential against the urease enzyme. This finding suggests their potential as therapeutic agents in drug design (Nazir et al., 2018).

6. Structural Analysis and Applications

The crystal structure of 2-amino-3-(1H-indol-3-yl)propanoic acid, a structurally related compound, has been analyzed, revealing important insights into its geometry and hydrogen bonding. This analysis contributes to understanding its utility in pharmaceutical and food industries (Li, Liang, & Tai, 2009).

7. Corrosion Inhibition

Schiff bases derived from L-Tryptophan, including compounds like 2-((2-hydroxybenzylidene)amino)-3-(1H-indol-3-yl)propanoic acid, have been investigated for their corrosion inhibition efficiency on stainless steel in acidic environments. These studies provide a foundation for developing corrosion-resistant materials (Vikneshvaran & Velmathi, 2017).

Mechanism of Action

Target of Action

Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have shown inhibitory activity against influenza A . The interaction of these compounds with their targets can lead to changes in the target’s function, which can result in the observed biological activities.

Biochemical Pathways

For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . The affected pathways and their downstream effects can contribute to the diverse biological and clinical applications of indole derivatives .

Result of Action

Indole derivatives have been reported to have diverse biological activities, suggesting that they can have various molecular and cellular effects . For example, some indole derivatives have shown anti-inflammatory and analgesic activities .

properties

IUPAC Name |

3-(1H-indol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-11(14)6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7,12H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSMPONBWJBOKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30522649 | |

| Record name | 3-(1H-Indol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30522649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5836-08-8 | |

| Record name | 3-(1H-Indol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30522649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

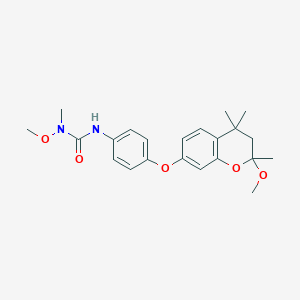

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of 3-(1H-indol-2-yl)propanoic acid (isotryptophan) against fungi?

A1: The research paper [] focuses on the isolation, identification, and characterization of isotryptophan from a bacterial strain. While it demonstrates the antifungal activity of isotryptophan against several plant-pathogenic fungi, it does not delve into the specific mechanism of action of this compound. Further research is needed to elucidate how isotryptophan interacts with fungal cells and the downstream effects leading to growth inhibition or fungal death.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide](/img/structure/B182319.png)